molecular formula C8H10N2O4 B13107223 Methyl 4,6-dimethoxypyrimidine-2-carboxylate CAS No. 202350-72-9

Methyl 4,6-dimethoxypyrimidine-2-carboxylate

Cat. No.: B13107223
CAS No.: 202350-72-9
M. Wt: 198.18 g/mol
InChI Key: XLPFNDOHVMQGAD-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethoxypyrimidine-2-carboxylate: is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids. This compound is characterized by its two methoxy groups at positions 4 and 6 and a carboxylate group at position 2 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dimethoxypyrimidine-2-carboxylate typically involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or other peroxides, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dimethoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated pyrimidines, nucleophilic substitution products.

Scientific Research Applications

Chemistry: Methyl 4,6-dimethoxypyrimidine-2-carboxylate is used as an intermediate in the synthesis of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, pyrimidine derivatives are studied for their roles in DNA and RNA synthesis and repair. This compound can serve as a model compound for studying these processes.

Medicine: The compound is investigated for its potential therapeutic applications, including as an antiviral, anticancer, and antimicrobial agent. Its derivatives may exhibit activity against specific molecular targets in disease pathways.

Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides, contributing to agricultural productivity .

Mechanism of Action

The mechanism of action of Methyl 4,6-dimethoxypyrimidine-2-carboxylate and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of the target molecules, leading to therapeutic effects. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Uniqueness: Methyl 4,6-dimethoxypyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group at position 2 allows for unique interactions and reactivity compared to other pyrimidine derivatives.

Properties

CAS No.

202350-72-9

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

methyl 4,6-dimethoxypyrimidine-2-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-12-5-4-6(13-2)10-7(9-5)8(11)14-3/h4H,1-3H3

InChI Key

XLPFNDOHVMQGAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)C(=O)OC)OC

Origin of Product

United States

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